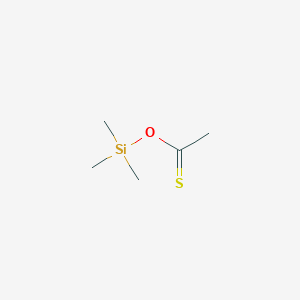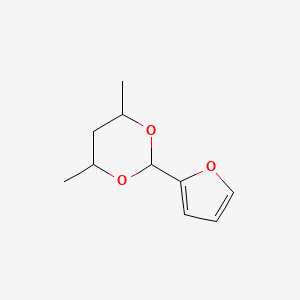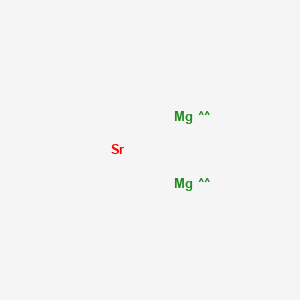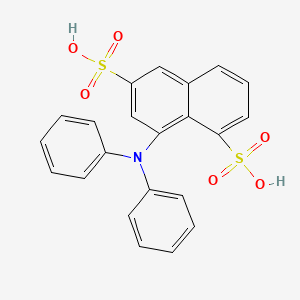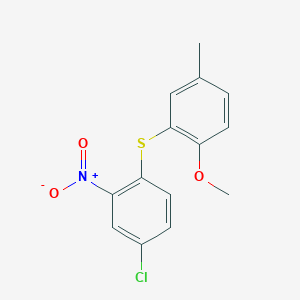
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chloro-nitrophenyl group, a sulfanyl linkage, and methoxy and methyl substituents on a benzene ring. The combination of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring through nitration using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride or chlorine gas.
Thioether Formation: Formation of the sulfanyl linkage by reacting the chlorinated nitrophenyl compound with a thiol derivative.
Methoxylation: Introduction of the methoxy group through methylation using reagents like dimethyl sulfate or methyl iodide.
Methylation: Addition of a methyl group to the benzene ring using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Chlorine gas, bromine, aluminum chloride.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Halogenated Derivatives: Substitution reactions can introduce halogens like chlorine or bromine to the aromatic ring.
Applications De Recherche Scientifique
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl linkage and methoxy group can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methoxy-4-methylbenzene
- 4-Chloro-2-nitrophenyl sulfide
- 1-Methoxy-4-methylbenzene
Uniqueness
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the sulfanyl linkage, makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
6332-40-7 |
|---|---|
Formule moléculaire |
C14H12ClNO3S |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
2-(4-chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-3-5-12(19-2)14(7-9)20-13-6-4-10(15)8-11(13)16(17)18/h3-8H,1-2H3 |
Clé InChI |
YPLRRSWEYCVLGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


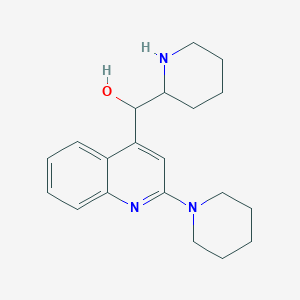
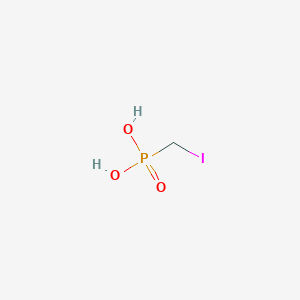


![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
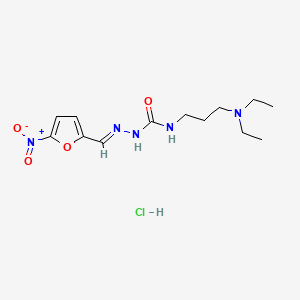
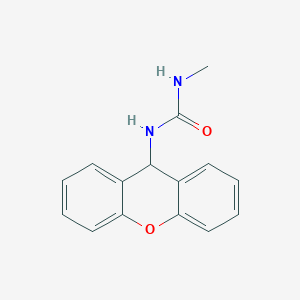
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
